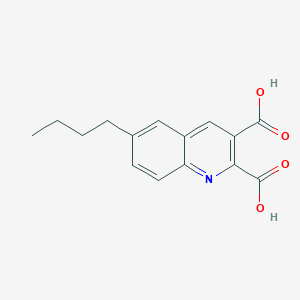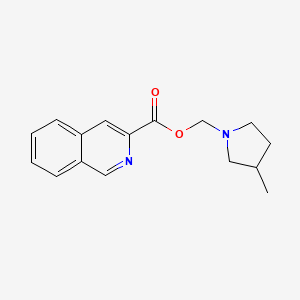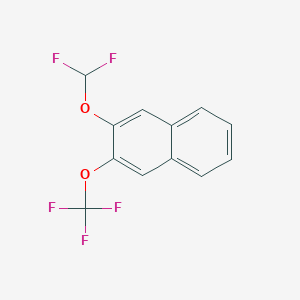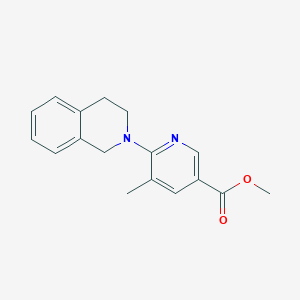![molecular formula C12H15ClN4O2 B11846532 2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Amino and Chloro Groups: The amino and chloro groups are introduced through selective substitution reactions using appropriate reagents.
Attachment of the Tetrahydro-2H-pyran-4-yl)methyl Group: This step involves the alkylation of the core structure with a tetrahydro-2H-pyran-4-yl)methyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies related to its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and material synthesis.
作用機序
The mechanism of action of 2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A structurally similar compound without the tetrahydro-2H-pyran-4-yl)methyl group.
2-Amino-4-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A similar compound with a methyl group instead of the tetrahydro-2H-pyran-4-yl)methyl group.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl)methyl group in 2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one imparts unique properties to the compound, such as increased stability and specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C12H15ClN4O2 |
|---|---|
分子量 |
282.72 g/mol |
IUPAC名 |
2-amino-4-chloro-7-(oxan-4-ylmethyl)-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H15ClN4O2/c13-10-8-5-9(18)17(11(8)16-12(14)15-10)6-7-1-3-19-4-2-7/h7H,1-6H2,(H2,14,15,16) |
InChIキー |
CHMLARXFDZEPSF-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1CN2C(=O)CC3=C2N=C(N=C3Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)






